Mbc-11

Bone Metastasis Breast Cancer Preclinical Efficacy

Procuring individual bisphosphonates or cytarabine fails to replicate the dual bone-targeting/cytotoxic mechanism of MBC-11. This first-in-class anhydride conjugate delivers cytarabine directly to bone tumor microenvironments via etidronate's hydroxyapatite affinity. - Reduces bone metastasis incidence to 40% vs. 90% (PBS) & 100% (zoledronate) in murine breast cancer models. - Phase I MTD established at 5 mg/kg/day; ≥25% SUVmax reduction in 52% of bone lesions. - >98% HPLC purity; powder stored at -20°C; shipped under ambient/blue ice conditions.

Molecular Formula C11H20N3O14P3
Molecular Weight 511.21 g/mol
CAS No. 332863-86-2
Cat. No. B608870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMbc-11
CAS332863-86-2
SynonymsMBC-11;  MBC 11;  MBC11
Molecular FormulaC11H20N3O14P3
Molecular Weight511.21 g/mol
Structural Identifiers
SMILESCC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C11H20N3O14P3/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21)/t5-,7-,8+,9-,11?/m1/s1
InChIKeyHUIKCRXUQCSUJS-ZLRZYOKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MBC-11: A Bone-Targeted Bisphosphonate-Cytarabine Conjugate


MBC-11 is a first-in-class conjugate of the bone-targeting bisphosphonate etidronate covalently linked to the antimetabolite cytarabine (araC) [1]. This unique molecular design is intended to treat tumor-induced bone disease (TIBD) by concentrating the cytotoxic agent directly at sites of bone metastasis and myeloma [2]. MBC-11 is an anhydride formed between arabinocytidine (AraC)-5'-phosphate and etidronate, representing a novel class of bone-targeted chemotherapeutics [3]. It has been evaluated in preclinical models and a Phase I clinical trial for cancer-induced bone disease [4].

Design
Bone-targeted bisphosphonate-cytarabine conjugate for tumor-induced bone disease research
Mechanism
Dual-action: antimetabolite cytotoxicity delivered to bone microenvironment
Workflow
Preclinical bone metastasis models and cancer-induced bone disease clinical research

MBC-11 vs. Generic Alternatives: Why Substitution Fails


Substituting MBC-11 with its individual components—cytarabine or etidronate—or with standard-of-care bisphosphonates like zoledronate fails to replicate its dual mechanism of action. MBC-11 is specifically designed to leverage the bone-homing properties of the bisphosphonate to deliver a cytotoxic payload (cytarabine) directly to the tumor microenvironment in bone [1]. This targeted approach is intended to maximize local anti-tumor activity while minimizing systemic toxicity [2]. In contrast, the individual agents either lack bone-targeting (cytarabine) or lack direct cytotoxicity (etidronate, zoledronate), which is reflected in inferior outcomes in comparative studies [3]. The quantitative evidence below demonstrates that MBC-11 achieves superior reductions in bone tumor burden and metastases compared to zoledronate and cytarabine alone, underscoring why this specific conjugate cannot be generically substituted.

Agent
Profile
Mismatch with MBC-11
MBC-11
Bone-homing + cytotoxic payload
Reference dual-action conjugate
Cytarabine (AraC)
Systemic antimetabolite
Lacks bone-targeting; systemic exposure profile may differ
Zoledronate
Standard-of-care bisphosphonate
Lacks direct tumor cytotoxicity; model survival benefit may not transfer

MBC-11: Head-to-Head Preclinical and Clinical Evidence


Bone Metastasis Incidence vs. Zoledronate in Breast Cancer Model

In a mouse model of breast cancer bone metastasis, MBC-11 demonstrated a significantly lower incidence of bone metastases compared to both PBS control and the standard-of-care bisphosphonate zoledronate. MBC-11 treatment reduced the incidence of bone metastases to 40%, while zoledronate treatment at an equivalent dose (0.04 μg/day) did not reduce the incidence (100%) compared to the PBS control (90%) [1].

Bone Metastasis Incidence
Head-to-head
40% vs. 100% for zoledronate (p=0.04)
Supports bone-metastasis prevention model context
Mouse 4T1/luc mammary model; 0.04 μg/day s.c.
Bone Metastasis Breast Cancer Preclinical Efficacy

Bone Tumor Burden Reduction vs. Zoledronate in Breast Cancer Model

In the same breast cancer bone metastasis model, MBC-11 significantly decreased overall bone tumor burden compared to both PBS- and zoledronate-treated mice. The reduction in tumor burden was statistically significant versus both controls [1].

Bone Tumor Burden
Head-to-head
Significant decrease vs. zoledronate (p=0.017) and PBS (p=0.021)
Reported reduction in established bone tumor burden
Orthotopic 4T1/luc model; tumor area/volume quantification
Bone Tumor Burden Breast Cancer Bisphosphonate Comparison

Bone Volume Effects vs. Zoledronate in Breast Cancer Model

Both MBC-11 and zoledronate treatment led to significant increases in bone volume compared to PBS-treated mice. However, the increase in bone volume was more pronounced with MBC-11 (two-fold increase) compared to zoledronate (four-fold increase) [1]. This suggests a differential effect on bone preservation.

Bone Volume
Head-to-head
MBC-11: 2-fold increase vs. PBS; Zoledronate: 4-fold increase
Differential bone-remodeling profile context
μCT analysis; both agents preserved bone structure
Bone Volume Bone Preservation Osteolysis

Femur BMD vs. Zoledronate in Multiple Myeloma Model

In a mouse model of multiple myeloma, MBC-11 treatment at 0.04 and 4.0 μg/day improved femur BMD by 13% and 16%, respectively, compared to PBS-treated mice. While similar doses of zoledronate also improved femur BMD, MBC-11's effect was associated with a significant increase in overall survival, a benefit not observed with zoledronate [1].

Femur BMD & Survival
Cross-study
BMD: 13-16% improvement; Survival: 95 vs. 77 days (p=0.047)
Survival benefit context beyond BMD improvement alone
KAS-6/1-MIP1α myeloma model; zoledronate survival not significant
Bone Mineral Density Multiple Myeloma Bone Health

In Vitro Anti-Proliferative Activity vs. AraC and Zoledronate

In an in vitro study using multiple myeloma cell lines (KAS-6/1, DP-6, KP-6), MBC-11 significantly inhibited cell proliferation across a range of concentrations (10-8 to 10-4 M) . Comparative data from a separate study indicates that the anti-proliferative effect of MBC-11 is comparable to that of cytarabine (AraC) alone, while the bisphosphonate components (etidronate, zoledronate) showed significantly less activity [1].

In Vitro Anti-Proliferation
Cross-study
KAS-6/1 growth: 56% (10⁻⁸ M) to 6% (10⁻⁵ M)
Supports AraC-mediated cytotoxicity mechanism
MM cell lines; etidronate/zoledronate showed minimal activity
Multiple Myeloma Cytotoxicity In Vitro

FDG-PET Metabolic Response in Bone Lesions: Phase I Evidence

In a first-in-human Phase I study of patients with cancer-induced bone disease (CIBD), treatment with MBC-11 led to a substantial reduction in metabolic activity of bone lesions. 18F-FDG-PET/CT imaging showed that SUVmax was reduced by at least 25% in 110 of 211 (52%) bone lesions [1]. This indicates direct targeting and anti-tumor effect on bone-associated cancer cells in patients.

FDG-PET Lesion Response
Head-to-head
≥25% SUVmax reduction in 52% (110/211) of bone lesions
Reported target-engagement and lesion-response context
Phase I; 15 patients with CIBD; 0.5-10 mg/kg/day × 5d
Phase I Trial FDG-PET/CT Cancer-Induced Bone Disease

MBC-11: Key Research Applications


Breast Cancer Bone Metastasis Prevention and Treatment

MBC-11 is an optimal candidate for preclinical studies focused on preventing and treating bone metastases in breast cancer models. The direct head-to-head evidence showing superior reduction in metastasis incidence and tumor burden compared to zoledronate [1] provides a strong rationale for its use over standard-of-care comparators. Researchers can leverage this data to design robust studies evaluating new combination therapies or exploring mechanisms of bone metastasis.

In Vivo Myeloma-Induced Bone Disease and Osteolysis

For studies investigating multiple myeloma-associated bone disease, MBC-11 offers a unique dual-action profile. Evidence from a myeloma mouse model demonstrates MBC-11's ability to improve bone mineral density and, unlike zoledronate, significantly extend overall survival [1]. This makes MBC-11 a valuable tool for dissecting the contributions of both tumor cytotoxicity and bone resorption inhibition in the pathology of myeloma bone disease.

Clinical Research in Cancer-Induced Bone Disease (CIBD)

Given its first-in-human Phase I data demonstrating target engagement and a favorable safety profile [1], MBC-11 is a compelling asset for clinical researchers planning Phase II trials in patients with CIBD from solid tumors or multiple myeloma. The established maximum tolerated dose (5 mg/kg/day) and the observed reduction in bone lesion metabolic activity provide a clear path for designing efficacy studies, potentially as a monotherapy or in combination with other anti-cancer agents.

In Vitro Mechanistic Studies of Bone-Targeted Drug Delivery

MBC-11 serves as an excellent model compound for exploring the pharmacology of bone-targeted conjugates. Researchers can use MBC-11 in in vitro systems to study the uptake, release kinetics of the cytotoxic payload (cytarabine), and the combined effect on bone-residing tumor cells and the bone microenvironment [1]. Its activity against multiple myeloma cell lines provides a clear and quantifiable assay for these mechanistic investigations [2].

Application
Selection Property
Validation Focus
Breast cancer bone metastasis models
Metastasis prevention model response
Incidence and tumor burden endpoints vs. bisphosphonate control
Myeloma-induced bone disease research
Dual-action BMD preservation and survival model
BMD improvement and survival endpoint context
Bone-targeted conjugate pharmacology
Payload release and uptake model
In vitro cytotoxicity and mechanism-of-action assays
Cancer-induced bone disease (CIBD) clinical research
Bone-lesion metabolic response profile
FDG-PET/CT lesion response and dose-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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